molecular formula C17H26N4O2 B5597089 2-ethyl-8-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

2-ethyl-8-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B5597089
M. Wt: 318.4 g/mol
InChI Key: LJTNWWIYQKJTMT-UHFFFAOYSA-N
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Description

2-ethyl-8-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one is a chemical compound that has been synthesized and studied for its potential scientific applications. This compound belongs to the class of spirocyclic compounds that have been found to exhibit various biological activities. In 5]decan-3-one.

Scientific Research Applications

Regioselective Synthesis

The synthesis of diazaspiro[4.5]decan-3-one derivatives, including those related to the specified compound, involves regioselective synthesis techniques. These techniques are crucial for creating compounds with desired pharmacological properties. For instance, Farag et al. (2008) demonstrated the synthesis of several 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives through cycloaddition reactions. This process highlights the complexity and precision required in synthesizing such compounds, which could have implications for developing new pharmaceuticals or materials with specific functional properties (Farag, Elkholy, & Ali, 2008).

Pharmacological Activities

The pharmacological exploration of related compounds has shown promising results in various areas. Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones to screen for antihypertensive agents. Their research indicated that specific substitutions at the 8 position could enhance antihypertensive activity, showcasing the potential of these compounds in treating cardiovascular diseases (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).

Anticancer and Antidiabetic Potential

Recent studies have explored the anticancer and antidiabetic potential of spirothiazolidines analogs, which share structural similarities with the specified compound. Flefel et al. (2019) reported that certain spirothiazolidine derivatives exhibit significant anticancer activities against human breast and liver carcinoma cell lines, as well as potent antidiabetic effects. This suggests a promising avenue for the development of new therapeutic agents targeting cancer and diabetes (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Properties

IUPAC Name

2-ethyl-8-[2-(4-methylpyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-4-19-12-17(9-15(19)22)5-7-20(8-6-17)16(23)14(3)21-11-13(2)10-18-21/h10-11,14H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTNWWIYQKJTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C(C)N3C=C(C=N3)C)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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